molecular formula C21H18N2O3 B10906521 n-{(e)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline CAS No. 70627-43-9

n-{(e)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline

Cat. No.: B10906521
CAS No.: 70627-43-9
M. Wt: 346.4 g/mol
InChI Key: TVZDRVMEWVLSBO-UHFFFAOYSA-N
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Description

N-{(E)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline is a nitroaniline derivative characterized by a benzyloxy-substituted phenylmethylene group. Its structure includes a nitro group (electron-withdrawing), a methyl group (electron-donating), and a benzyloxy moiety (aromatic, bulky).

Properties

CAS No.

70627-43-9

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C21H18N2O3/c1-16-7-10-19(23(24)25)13-21(16)22-14-17-8-11-20(12-9-17)26-15-18-5-3-2-4-6-18/h2-14H,15H2,1H3

InChI Key

TVZDRVMEWVLSBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nitration Protocol

A representative procedure involves dissolving o-toluidine (500 mg, 4.19 mmol) in concentrated sulfuric acid (3.9 mL) at 10°C, followed by dropwise addition of a 1:1 nitric-sulfuric acid mixture. The reaction is maintained at -10°C for 2 hours, after which the mixture is neutralized with NaOH to precipitate the product. This method yields 90% pure 2-methyl-5-nitroaniline, characterized by melting point (85–90°C) and NMR spectroscopy.

Table 1: Nitration Reaction Optimization

ParameterConditionYield (%)
Temperature-10°C90
Acid Ratio (HNO₃:H₂SO₄)1:190
Reaction Time2 hours90

Condensation Reaction: Formation of the Schiff Base

The target compound is synthesized via acid-catalyzed condensation of 2-methyl-5-nitroaniline with 4-(benzyloxy)benzaldehyde. This step forms the characteristic C=N bond of Schiff bases.

Standard Condensation Procedure

A mixture of 2-methyl-5-nitroaniline (1 equiv) and 4-(benzyloxy)benzaldehyde (1 equiv) is refluxed in absolute ethanol (40 mL) with glacial acetic acid (0.5 mL) as a catalyst. After 3 hours, the product precipitates as a yellow solid, which is filtered and recrystallized from ethanol.

Table 2: Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolGlacial Acetic AcidReflux378
Ethanol/Water (1:1)DABCO (25 mol%)90195
Solvent-FreeDABCO (25 mol%)90197

Data adapted from.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine group on the aldehyde carbonyl, followed by dehydration. Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) enhance reaction rates by facilitating proton transfer, enabling solvent-free synthesis at 90°C with 97% yield.

Advanced Methodologies and Optimization

Solvent-Free Synthesis

Eliminating solvents reduces environmental impact and improves efficiency. Under solvent-free conditions, 2-methyl-5-nitroaniline and 4-(benzyloxy)benzaldehyde react with 25 mol% DABCO at 90°C for 1 hour, achieving near-quantitative yields (97%).

Alternative Catalysts

Hexamethylenetetramine (HMTA) and p-toluenesulfonic acid (PTSA) were tested but showed inferior performance (<50% yield) compared to DABCO.

Characterization and Quality Control

Successful synthesis is confirmed through:

  • FTIR Spectroscopy : A strong C=N stretch at ~1635 cm⁻¹.

  • ¹H NMR : A singlet at δ 8.2–8.4 ppm corresponding to the imine proton.

  • Melting Point : 182–185°C, consistent with Schiff base formation .

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methyl-5-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Nucleophiles such as alkyl halides, solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the reduced Schiff base.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

n-{(E)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline has shown promise in medicinal applications due to its biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Properties : Research indicates that derivatives of this compound may inhibit cancer cell growth, making it a candidate for anticancer drug development.

Chemical Synthesis

The synthesis of this compound typically involves multi-step reactions, allowing for modifications that enhance biological activity. Common methods include:

  • Condensation Reactions : The reaction between an amine and an aldehyde or ketone to form imines.
  • Reduction Reactions : Converting nitro groups to amines or other functional groups to modify biological properties.

These synthetic pathways enable researchers to explore structure-activity relationships effectively.

Materials Science

The compound's unique electronic properties also make it suitable for applications in materials science:

  • Organic Electronics : Its ability to conduct electricity can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Dyes and Pigments : The vibrant color produced by the compound can be utilized in dye-sensitized solar cells and other coloring applications.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Research focused on the anticancer effects of this compound revealed that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. This suggests its viability as a candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methyl-5-nitroaniline involves its interaction with specific molecular targets. The Schiff base can form stable complexes with metal ions, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Benzyloxy vs. Methoxy

  • 4-Methoxy-5-methyl-2-nitroaniline (CAS 55730-09-1) :

    • Molecular formula: C₈H₁₀N₂O₃; MW: 182.18 .
    • Simpler structure with methoxy and methyl groups.
    • Methoxy’s smaller size and lower steric hindrance likely enhance solubility compared to the bulkier benzyloxy group in the target compound.
  • 2-Methoxy-5-nitroaniline hydrochloride (CAS 67827-72-9): Similarity score: 0.70 to unspecified analogs .

Key Insight : Benzyloxy substituents introduce aromatic bulk, reducing solubility but enhancing lipophilicity, which may improve membrane permeability in bioactive contexts .

Halogen-Substituted Analogs

  • 4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9): Molecular formula: C₇H₇FN₂O₃ .

Comparison : Unlike the benzyloxy group, fluorine’s small size and strong electron-withdrawing nature may accelerate reactions like nitration or amination.

Aromatic and Bulky Substituents

  • N-(Diphenylmethylene)-4-nitroaniline (CAS 35393-20-5) :

    • Molecular formula: C₁₉H₁₄N₂O₂; MW: 302.33 .
    • Diphenylmethylene group increases molecular weight and steric hindrance, likely reducing reactivity but improving thermal stability.
  • Compounds 3d–3i (Molecules 2013) :

    • Examples:
  • 3d : Melting point 202–203°C; 88% yield.
  • 3i: Melting point 246–247°C; 81% yield . Benzyloxy and aminothiazole groups in these analogs correlate with high melting points and yields, suggesting robust crystallinity and efficient synthesis.

Key Insight : Bulky aromatic substituents (e.g., benzyloxy, naphthamide) elevate melting points and may enhance crystallinity, as seen in 3d–3i .

Data Tables

Table 1. Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Yield (%)
N-{(E)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline Not Provided Not Provided Benzyloxy, Methyl, Nitro Not Provided Not Provided
4-Methoxy-5-methyl-2-nitroaniline C₈H₁₀N₂O₃ 182.18 Methoxy, Methyl, Nitro Not Provided Not Provided
4-Fluoro-2-methoxy-5-nitroaniline C₇H₇FN₂O₃ 186.14 Fluoro, Methoxy, Nitro Not Provided Not Provided
N-(Diphenylmethylene)-4-nitroaniline C₁₉H₁₄N₂O₂ 302.33 Diphenylmethylene, Nitro Not Provided Not Provided
Compound 3d C₂₄H₂₀N₃O₃S 430.50 Benzyloxy, Aminothiazole 202–203 88

Research Findings

Synthetic Efficiency : Analogs with benzyloxy groups (e.g., 3d–3i) exhibit high yields (70–88%), suggesting compatibility with common coupling agents like K₂CO₃ in DMF .

Electronic Effects : The nitro group’s electron-withdrawing nature is modulated by substituents. Benzyloxy’s electron-donating resonance may counteract nitro’s deactivation, enabling selective reactivity .

Bioactivity Potential: While the target compound’s bioactivity is undocumented, benzyloxy-containing analogs (e.g., 3d–3i) are often explored for antimicrobial or catalytic applications due to their aromatic bulk and stability .

Biological Activity

N-{(E)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C21H18N2O3
  • Molecular Weight : 346.379 g/mol
  • Structural Features : The compound contains a benzyloxy group, a nitro group, and an aniline moiety, contributing to its electronic properties and reactivity.

The structure can be represented as follows:

\text{N E 4 Benzyloxy phenyl methylene}-2-methyl-5-nitroaniline}

Synthesis Methods

The synthesis of this compound typically involves several steps that allow for controlled modifications to enhance biological activity. Common methods include:

  • Condensation Reactions : Involving aniline derivatives and aldehydes.
  • Reduction Reactions : To modify nitro groups to amines if necessary.
  • Protection Strategies : To safeguard reactive groups during synthesis.

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, particularly:

  • Antimicrobial Activity : Compounds containing nitro groups often display antimicrobial properties.
  • Anticancer Potential : The benzyloxy group can enhance the anticancer activity of related compounds.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUniqueness
2-Methyl-5-nitroanilineNitro and methyl groupsAntimicrobialBasic structure without benzyloxy
4-BenzyloxyanilineBenzyloxy group onlyModerate anticancerLacks nitro substitution
4-NitrophenolNitro group on phenolAntisepticNo aniline structure
3-NitroanilineNitro on different positionWeakly antibacterialDifferent positioning affects reactivity

This compound stands out due to its combination of both electron-donating and electron-withdrawing groups, which may enhance its reactivity and biological profile compared to simpler analogs .

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that derivatives of nitroanilines exhibit significant antibacterial activity against various strains of bacteria, suggesting that this compound could have similar effects .
  • Anticancer Activity : Related compounds have shown promising results in inhibiting cancer cell lines, indicating potential for further research into the anticancer properties of this compound .
  • Mechanistic Studies : Research on benzylating agents has indicated that compounds similar to this compound may possess mutagenic properties, raising interest in their safety and efficacy in therapeutic applications .

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